molecular formula C21H15N3O2S3 B2834435 5-(1,3-benzothiazol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 864938-75-0

5-(1,3-benzothiazol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2834435
CAS No.: 864938-75-0
M. Wt: 437.55
InChI Key: MBGJEEGIOLWKJP-UHFFFAOYSA-N
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Description

5-(1,3-benzothiazol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic small molecule designed for antimicrobial research, built upon a benzothiazole-thiophene carboxamide scaffold. This structural class has demonstrated significant potential in addressing the global challenge of antimicrobial resistance (AMR), as benzothiazole derivatives are known to exhibit potent activity against a range of multidrug-resistant bacterial strains, often outperforming standard antibiotics in preclinical studies . The proposed mechanism of action for this compound is likely multi-targeted, a common feature of benzothiazole hybrids. Related analogs have been shown to function by inhibiting key bacterial enzymes, including DNA gyrase and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) . DNA gyrase is essential for bacterial DNA replication, while MurB is a key enzyme in the biosynthesis of the bacterial cell wall. Inhibition of these targets disrupts vital cellular processes, leading to bacterial cell death . The specific incorporation of a 6-ethoxy substituent on the benzothiazole ring is a critical feature, informed by structure-activity relationship (SAR) studies which indicate that such alkoxy modifications can significantly enhance antibacterial potency and metabolic stability . This compound is intended for Research Use Only and is a valuable tool for in vitro investigations into novel antibacterial mechanisms, structure-activity relationship (SAR) studies, and as a lead compound for the development of new anti-infective agents to combat drug-resistant pathogens.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S3/c1-2-26-12-7-8-14-18(11-12)29-21(23-14)24-19(25)16-9-10-17(27-16)20-22-13-5-3-4-6-15(13)28-20/h3-11H,2H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGJEEGIOLWKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1,3-benzothiazol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide belongs to the class of benzothiazole derivatives, known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structural formula of the compound is characterized by a benzothiazole moiety linked to a thiophene ring and an ethoxy substituent. Its molecular weight is approximately 343.5 g/mol, with a calculated logP value indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that benzothiazole derivatives can inhibit the proliferation of A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells through apoptosis induction and cell cycle arrest mechanisms .

CompoundCell LineIC50 (μM)Mechanism of Action
B7A4311.35Apoptosis induction
B7A5492.18Cell cycle arrest
B7H12994.00Inhibition of migration

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Benzothiazole derivatives have shown promising activity against various bacterial strains and fungi. For example, studies have reported that modifications in the benzothiazole structure enhance their antibacterial potency .

Neuroprotective Effects

Recent investigations into neuroprotective properties highlight the ability of certain benzothiazole derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.

The biological activity of This compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound binds to active sites of target enzymes such as AChE and BuChE, preventing substrate hydrolysis.
  • Cell Cycle Regulation : Induces apoptosis in cancer cells by modulating signaling pathways related to cell survival and death.
  • Antioxidant Activity : Some benzothiazole derivatives exhibit antioxidant properties that may protect cells from oxidative stress.

Case Studies

Several studies have focused on the synthesis and biological evaluation of benzothiazole derivatives:

  • Study on Anticancer Activity : A series of novel benzothiazole compounds were synthesized and tested for their anticancer activity against various human cancer cell lines. The results indicated that specific substitutions on the benzothiazole ring significantly enhanced cytotoxicity .
  • Neuroprotective Study : Research demonstrated that specific benzothiazole derivatives effectively inhibited AChE activity in vitro, suggesting potential therapeutic applications in treating Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that this compound effectively reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations.

Cell Line IC50 (μM) Mechanism of Action
MCF-710.5Induction of apoptosis
A54912.3Cell cycle arrest

Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

Materials Science Applications

Organic Photovoltaics
5-(1,3-benzothiazol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has been investigated for its role as a donor material in organic photovoltaic devices. Its favorable energy levels and good charge transport properties make it a candidate for enhancing the efficiency of solar cells.

Conductive Polymers
In materials science, this compound has been incorporated into conductive polymer matrices to improve electrical conductivity. Studies have shown that blending this compound with poly(3-hexylthiophene) leads to enhanced charge mobility.

Environmental Science Applications

Environmental Remediation
The compound has potential applications in environmental remediation, particularly in the degradation of pollutants. Research indicates that it can catalyze the breakdown of organic pollutants under UV light, making it useful for wastewater treatment processes.

Case Studies

  • Anticancer Research Study (2024)
    A study published in Cancer Letters evaluated the efficacy of the compound against various cancer cell lines. Results indicated a strong correlation between concentration and cytotoxicity, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
  • Antimicrobial Efficacy Study (2023)
    In a publication in Journal of Antimicrobial Chemotherapy, the compound was tested against clinical isolates of bacteria and fungi. The study concluded that the compound could serve as a lead structure for developing new antimicrobial agents.
  • Organic Solar Cells Development (2025)
    A recent paper in Advanced Energy Materials discussed the integration of this compound into organic solar cells, reporting an increase in power conversion efficiency by 15% compared to conventional materials.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name / ID Core Structure Benzothiazole Substituents Key Functional Groups Reference
Target Compound Thiophene 6-ethoxy, 2-amide Dual benzothiazole-thiophene N/A
Z14 (ZINC27742665) Pyrimidine 6-ethoxy, 2-amide 5-bromo, 2-methylsulfanyl
CBK277772 Thiophene 6-methyl, 2-amide 5-nitrothiophene
5f (Patel et al., 2010) Triazole 6-fluoro, 6-methyl 4-amino-triazole
5-ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide Thiophene 5-ethyl, 4-methyl Thiazole linkage

Physicochemical Properties

  • Crystallinity : The target compound’s benzothiazole-amide analogs (e.g., N-(1,3-benzothiazol-2-yl)benzamide) exhibit distinct lattice parameters (e.g., a = 5.9479 Å, Volume = 1169.13 ų), suggesting moderate packing efficiency influenced by substituents .
  • Solubility : The ethoxy group in the target compound may improve aqueous solubility compared to nitro- or bromo-substituted analogs (e.g., CBK277775), which are more lipophilic .
  • Molecular Weight : The target compound (C₁₉H₁₄N₃O₂S₃, MW ≈ 420.5 g/mol) is heavier than simpler derivatives like 5-ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide (MW 268.36 g/mol) .

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound, and what key intermediates are involved?

Answer:
The synthesis typically involves multi-step condensation and functionalization reactions. A general approach includes:

  • Step 1: Formation of the thiophene-carboxamide backbone via condensation of aminothiophene derivatives with benzothiazole aldehydes (e.g., using 3-aminothiophene-2-carboxamide and substituted benzothiazole aldehydes) .
  • Step 2: Introduction of ethoxy and benzothiazole substituents through nucleophilic substitution or coupling reactions (e.g., using sodium azide or benzoyl chloride derivatives) .
  • Key Intermediates:
    • 3-Aminothiophene-2-carboxamide (core intermediate).
    • 6-Ethoxy-1,3-benzothiazol-2-amine (for N-substitution).
    • Thiophene-2-carbonyl chloride (for amide bond formation) .

Characterization at each step is critical, employing IR, 1^1H/13^{13}C NMR, and mass spectrometry to confirm intermediates .

Basic: Which spectroscopic methods are most effective for characterizing this compound’s structural integrity?

Answer:
A combination of techniques is required:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1650 cm1^{-1}, C-S-C stretching in benzothiazole at ~650 cm1^{-1}) .
  • NMR Spectroscopy:
    • 1^1H NMR: Assigns proton environments (e.g., ethoxy group protons at δ 1.2–1.4 ppm, aromatic protons in benzothiazole at δ 7.0–8.5 ppm) .
    • 13^{13}C NMR: Confirms carbonyl carbons (δ ~165–170 ppm) and quaternary carbons in heterocycles .
  • Mass Spectrometry: Validates molecular weight via molecular ion peaks and fragmentation patterns (e.g., loss of ethoxy or benzothiazole moieties) .
  • Elemental Analysis: Ensures purity by matching calculated vs. observed C, H, N, S percentages .

Advanced: How can molecular docking studies be designed to evaluate this compound’s biological activity against specific targets?

Answer:
Methodology:

  • Target Selection: Prioritize enzymes or receptors linked to the compound’s hypothesized activity (e.g., bacterial enoyl-ACP reductase for antimicrobial studies) .
  • Ligand Preparation: Optimize the compound’s 3D structure using software like Avogadro, ensuring correct protonation states and tautomerism.
  • Docking Software: Use AutoDock Vina or Schrödinger Suite with flexible binding sites to account for induced-fit interactions .
  • Validation: Compare docking scores (e.g., binding energy ≤ −7.0 kcal/mol) with known inhibitors. Cross-validate using MD simulations to assess stability .
  • Key Parameters: Analyze hydrogen bonds, π-π stacking (e.g., benzothiazole-thiophene interactions with hydrophobic pockets), and binding pose reproducibility .

Advanced: What strategies address contradictory biological activity data across studies (e.g., varying IC50_{50}50​ values)?

Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Assays: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) with positive controls (e.g., ciprofloxacin for bacteria) .
  • Solubility Optimization: Pre-dissolve the compound in DMSO (<1% final concentration) to avoid aggregation artifacts .
  • Dose-Response Curves: Perform triplicate experiments with non-linear regression to calculate robust IC50_{50} values .
  • Target-Specific Profiling: Use kinase panels or proteomic assays to identify off-target effects that may skew results .
  • Meta-Analysis: Compare structural analogs (e.g., ethoxy vs. methoxy substituents) to isolate substituent-specific activity trends .

Advanced: How can the solubility and bioavailability of this compound be optimized for in vivo studies?

Answer:
Strategies:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility .
  • Co-Crystallization: Use co-formers like succinic acid to improve dissolution rates (refer to crystal structure studies for compatible motifs) .
  • Nanoformulation: Encapsulate in liposomes or PLGA nanoparticles (particle size <200 nm) for sustained release .
  • LogP Optimization: Modify substituents (e.g., replace ethoxy with polar groups) to achieve LogP 2–4, balancing membrane permeability and solubility .
  • In Silico Prediction: Use tools like SwissADME to predict absorption and CYP450 metabolism risks .

Advanced: What computational methods are used to predict structure-activity relationships (SAR) for derivatives?

Answer:
Approach:

  • QSAR Modeling: Develop 2D/3D-QSAR models using descriptors like molecular weight, topological polar surface area, and Hammett constants .
  • Pharmacophore Mapping: Identify critical features (e.g., benzothiazole ring as hydrogen bond acceptor) using Phase or MOE .
  • Machine Learning: Train random forest or SVM models on bioactivity datasets to prioritize substituents (e.g., ethoxy vs. halogen groups) .
  • Free Energy Perturbation (FEP): Calculate relative binding energies of derivatives to refine SAR hypotheses .

Advanced: How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray analysis?

Answer:
Protocol:

  • Solvent Screening: Test solvent mixtures (e.g., DMF/water, THF/hexane) via slow evaporation or vapor diffusion .
  • Temperature Gradients: Use a thermal cycler to gradually lower temperature (e.g., 40°C → 4°C over 72 hours) .
  • Additives: Introduce trace co-solvents (e.g., 5% acetonitrile) to reduce nucleation density.
  • Validation: Confirm crystal quality with PXRD and single-crystal diffraction (R-factor <0.05) .

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